N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide
CAS No.: 942012-23-9
Cat. No.: VC11899924
Molecular Formula: C22H27N3O3S
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942012-23-9 |
|---|---|
| Molecular Formula | C22H27N3O3S |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide |
| Standard InChI | InChI=1S/C22H27N3O3S/c1-16-6-8-17(9-7-16)20(25-10-12-28-13-11-25)15-23-21(26)22(27)24-18-4-3-5-19(14-18)29-2/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27) |
| Standard InChI Key | GJZPRBVLSXBYOG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)SC)N3CCOCC3 |
| Canonical SMILES | CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)SC)N3CCOCC3 |
Introduction
Chemical Identity and Structural Features
N-[2-(4-Methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide (CAS No. 942012-23-9) is a synthetic organic compound with the molecular formula CHNOS and a molecular weight of 413.5 g/mol. Its IUPAC name is N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide, reflecting its dual amide functionality and substitution patterns (Figure 1).
Key Structural Features:
-
Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, contributing to solubility and hydrogen-bonding capacity.
-
4-Methylphenyl group: A hydrophobic aromatic moiety linked to the ethylamine backbone.
-
3-(Methylsulfanyl)phenyl group: A sulfur-containing aromatic substituent that may influence redox properties and binding interactions.
-
Ethanediamide core: A central oxamide group (-NHC(=O)C(=O)NH-) that serves as a scaffold for intermolecular interactions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNOS | |
| Molecular Weight | 413.5 g/mol | |
| SMILES | CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)SC)N3CCOCC3 | |
| InChIKey | GJZPRBVLSXBYOG-UHFFFAOYSA-N |
Synthesis and Manufacturing
The synthesis of this compound involves multi-step organic reactions, typically proceeding as follows :
Proposed Synthetic Pathway:
-
Formation of 2-(4-methylphenyl)-2-morpholin-4-ylethylamine:
-
Alkylation of morpholine with 2-(4-methylphenyl)ethyl bromide under basic conditions.
-
-
Oxalyl chloride activation:
-
Reaction of oxalyl chloride with 3-(methylsulfanyl)aniline to form the corresponding oxalyl intermediate.
-
-
Amide coupling:
-
Condensation of the morpholine-containing amine with the activated oxalyl intermediate via nucleophilic acyl substitution.
-
Optimization Considerations:
-
Temperature control (60–80°C) to prevent decomposition of the morpholine ring .
-
Use of coupling agents like HATU or EDCI to enhance reaction efficiency.
-
Purification via column chromatography or recrystallization to achieve >95% purity .
| Property | Estimated Value | Basis of Estimation |
|---|---|---|
| Solubility in water | Low (<1 mg/mL) | High hydrophobicity of aryl groups |
| LogP (lipophilicity) | ~3.2 | Computational modeling |
| Melting Point | 180–190°C | Similar oxamide derivatives |
Spectroscopic Characteristics:
-
IR: Strong absorption bands at 1650 cm (C=O stretch) and 1100 cm (C-O-C of morpholine) .
-
H NMR: Signals at δ 2.3 ppm (methyl group), δ 3.6 ppm (morpholine protons), and δ 7.1–7.4 ppm (aromatic protons) .
Research Findings and Biological Activity
Although direct studies on this compound are sparse, related morpholine-amide derivatives exhibit notable pharmacological profiles:
Antimicrobial Activity
Morpholine derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL) and fungi (e.g., C. albicans, MIC = 16 µg/mL) by disrupting cell membrane integrity .
Enzyme Modulation
The oxamide core may chelate metal ions in enzymatic active sites. For example, analogs inhibit tyrosinase (IC = 12 µM) and acetylcholinesterase (IC = 18 µM), relevant to neurodegenerative diseases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume